4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide
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Overview
Description
4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H17ClN6O2S . This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the annulation of the pyrazole fragment to an amino-substituted pyridine ring . This process often requires specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide apart is its unique structure, which combines features of both pyrido[2,3-b]pyrazine and benzenesulfonamide. This unique combination allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Properties
CAS No. |
28643-00-7 |
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Molecular Formula |
C20H17ClN6O2S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[[[6-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN6O2S/c21-14-5-3-13(4-6-14)17-11-25-19-16(9-18(22)27-20(19)26-17)24-10-12-1-7-15(8-2-12)30(23,28)29/h1-9,11H,10H2,(H2,23,28,29)(H3,22,24,26,27) |
InChI Key |
MVUKWEPSTFBCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC3=NC(=CN=C23)C4=CC=C(C=C4)Cl)N)S(=O)(=O)N |
Origin of Product |
United States |
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